N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C20H26N4O4 and a molecular weight of 386.4 g/mol. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine ring One common approach is to react 6-methoxypyrimidin-4-yl with appropriate reagents to form the piperidine-4-carboxamide structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as N-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide, which also contains methoxy groups and a piperidine ring. The uniqueness of this compound lies in its specific structure and the presence of the methoxypyrimidinyl group, which may confer distinct biological and chemical properties.
Conclusion
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-16-5-4-15(17(10-16)27-2)12-21-20(25)14-6-8-24(9-7-14)18-11-19(28-3)23-13-22-18/h4-5,10-11,13-14H,6-9,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDDMRZFVHFHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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